(2S)-5-(4-Methylphenyl)pentan-2-amine
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Overview
Description
(2S)-5-(4-Methylphenyl)pentan-2-amine is a chiral amine compound characterized by the presence of a phenyl ring substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(4-Methylphenyl)pentan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-bromopentane.
Grignard Reaction: The first step involves the formation of a Grignard reagent from 2-bromopentane, which is then reacted with 4-methylbenzaldehyde to form the corresponding alcohol.
Reduction: The alcohol is subsequently reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer, which can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-(4-Methylphenyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry
(2S)-5-(4-Methylphenyl)pentan-2-amine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-5-(4-Methylphenyl)pentan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-Phenylpentan-2-amine: Lacks the methyl group on the phenyl ring.
(2S)-5-(4-Chlorophenyl)pentan-2-amine: Contains a chlorine substituent instead of a methyl group.
(2S)-5-(4-Methoxyphenyl)pentan-2-amine: Contains a methoxy group instead of a methyl group.
Uniqueness
The presence of the methyl group at the para position of the phenyl ring in (2S)-5-(4-Methylphenyl)pentan-2-amine imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially useful in specific applications.
Properties
IUPAC Name |
(2S)-5-(4-methylphenyl)pentan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9,11H,3-5,13H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWMQBTGYJORO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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